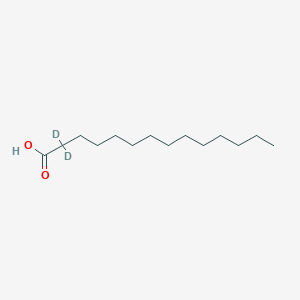

Acide tétradécanoïque-2,2-D2

Vue d'ensemble

Description

L'acide myristique est un acide gras saturé à 14 atomes de carbone couramment trouvé dans les graisses animales et végétales, en particulier dans le beurre, l'huile de noix de coco, l'huile de palme et l'huile de muscade . Le marquage au deutérium rend l'acide myristique-d2 utile comme étalon interne pour la quantification de l'acide myristique dans diverses applications analytiques .

Applications De Recherche Scientifique

L'acide myristique-d2 a un large éventail d'applications en recherche scientifique :

Médecine : Investigué pour ses effets potentiels sur le métabolisme du glucose et la gestion du diabète.

Industrie : Utilisé dans le développement de matériaux à changement de phase pour des applications de gestion thermique.

5. Mécanisme d'action

L'acide myristique-d2 exerce ses effets par le biais de diverses cibles et voies moléculaires :

Lipidation des protéines : L'acide myristique-d2 est incorporé dans la myristoyl-coenzyme A et transféré à la glycine N-terminale de certaines protéines par la N-myristoyltransférase.

Métabolisme du glucose : L'acide myristique-d2 a été démontré pour augmenter les niveaux de diacylglycérol kinase δ, améliorant l'absorption du glucose dans les cellules musculaires et améliorant la tolérance au glucose dans les modèles diabétiques.

Composés similaires :

Acide palmitique-d2 : Un acide gras saturé à 16 atomes de carbone avec un marquage au deutérium similaire utilisé pour des objectifs analytiques similaires.

Acide stéarique-d2 : Un acide gras saturé à 18 atomes de carbone utilisé dans la recherche lipidique et la quantification.

Unicité : L'acide myristique-d2 est unique en raison de sa longueur de chaîne spécifique à 14 atomes de carbone et de son rôle dans la lipidation des protéines, qui n'est pas aussi important dans les acides gras à chaîne plus longue comme l'acide palmitique et l'acide stéarique .

Mécanisme D'action

Target of Action

Tetradecanoic-2,2-D2 acid, also known as Myristic acid-d2, is a fatty acid that naturally occurs in some foods such as nutmeg, coconut oil, and palm oil . The primary targets of Myristic acid-d2 are proteins involved in various cellular processes. For instance, it has been found to interact with proteins like Genome polyprotein, cAMP-dependent protein kinase inhibitor alpha, and cAMP-dependent protein kinase catalytic subunit alpha .

Mode of Action

The interaction of Tetradecanoic-2,2-D2 acid with its targets results in various changes within the cell. For instance, it has been found to inhibit the action of carboxylesterase (EC 3.1.1.1), an enzyme involved in the hydrolysis of carboxylic ester compounds . This inhibition can affect the metabolism of certain drugs and other xenobiotics within the body.

Biochemical Pathways

Tetradecanoic-2,2-D2 acid affects various biochemical pathways within the body. For instance, it has been found to play a role in the regulation of autophagy, a cellular process involved in the degradation and recycling of cellular components . It is also involved in the regulation of lipid metabolism, particularly in the synthesis of triglycerides .

Result of Action

The action of Tetradecanoic-2,2-D2 acid at the molecular and cellular level results in various effects. For instance, its role in autophagy regulation can influence cellular health and function . Its involvement in lipid metabolism can affect the levels of triglycerides and other lipids within the body .

Analyse Biochimique

Biochemical Properties

Tetradecanoic-2,2-D2 acid interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the action of carboxylesterase (EC 3.1.1.1), an enzyme involved in the hydrolysis of carboxylic ester compounds . The nature of these interactions is primarily inhibitory, affecting the enzymatic activity and thus influencing biochemical reactions .

Cellular Effects

The effects of Tetradecanoic-2,2-D2 acid on cells are diverse. It has been found to have anti-virulence properties, reducing the production of pyocyanin, a virulence factor in Pseudomonas aeruginosa, by 35–58% at concentrations of 40 and 1,000 µM . It also reduces swarming by 90% without affecting biofilm formation . These effects indicate that Tetradecanoic-2,2-D2 acid can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Tetradecanoic-2,2-D2 acid exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to inhibit the action of carboxylesterase, an enzyme involved in the hydrolysis of carboxylic ester compounds . This inhibition can lead to changes in the metabolic processes within the cell .

Temporal Effects in Laboratory Settings

It is known that this compound has a molecular weight of 228.3709 , which may influence its stability and degradation over time.

Dosage Effects in Animal Models

In animal models, the coadministration of Tetradecanoic-2,2-D2 acid (200 and 1,000 µM) with Pseudomonas aeruginosa PA14 induced greater damage and reduced survival of the animals up to 50% . This suggests that the effects of Tetradecanoic-2,2-D2 acid can vary with different dosages, and high doses may have toxic or adverse effects .

Metabolic Pathways

Tetradecanoic-2,2-D2 acid is involved in the fatty acid biosynthesis pathway . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

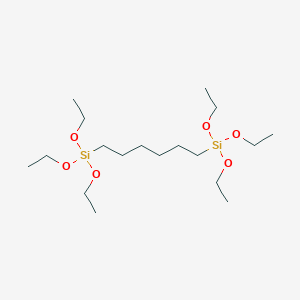

Voies de synthèse et conditions réactionnelles : L'acide myristique-d2 peut être synthétisé par deutération de l'acide myristique. Ce processus implique le remplacement des atomes d'hydrogène par des atomes de deutérium. La deutération peut être réalisée en utilisant du gaz deutérium (D2) en présence d'un catalyseur dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle de l'acide myristique-d2 implique généralement l'utilisation de réactifs et de solvants deutérés pour garantir des niveaux élevés d'incorporation du deutérium. Le processus peut inclure des étapes telles que l'hydrogénation, la deutération et la purification pour obtenir le produit final avec une pureté et une teneur en deutérium élevées .

Analyse Des Réactions Chimiques

Types de réactions : L'acide myristique-d2 subit des réactions chimiques similaires à celles de l'acide myristique, notamment :

Oxydation : L'acide myristique-d2 peut être oxydé pour former de l'aldéhyde myristique et de l'alcool myristique.

Réduction : La réduction de l'acide myristique-d2 peut donner de l'alcool myristyle.

Estérification : L'acide myristique-d2 peut réagir avec des alcools pour former des esters, tels que le myristate de myristyle.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Estérification : Des catalyseurs acides comme l'acide sulfurique (H2SO4) ou l'acide p-toluènesulfonique (PTSA) sont utilisés dans les réactions d'estérification.

Principaux produits formés :

Oxydation : Aldéhyde myristique et alcool myristique.

Réduction : Alcool myristyle.

Estérification : Myristate de myristyle.

Comparaison Avec Des Composés Similaires

Palmitic Acid-d2: A 16-carbon saturated fatty acid with similar deuterium labeling used for similar analytical purposes.

Stearic Acid-d2: An 18-carbon saturated fatty acid used in lipid research and quantification.

Uniqueness: Myristic Acid-d2 is unique due to its specific 14-carbon chain length and its role in protein lipidation, which is not as prominent in longer-chain fatty acids like palmitic acid and stearic acid .

Propriétés

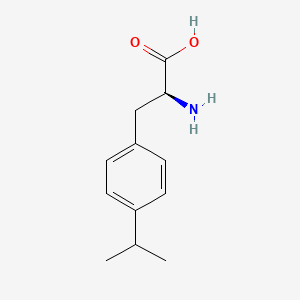

IUPAC Name |

2,2-dideuteriotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-KLTYLHELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

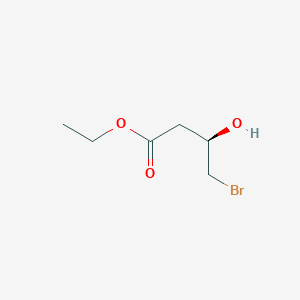

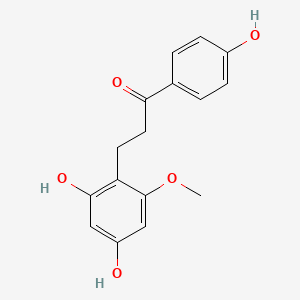

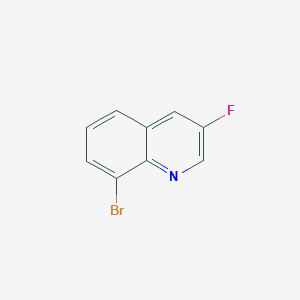

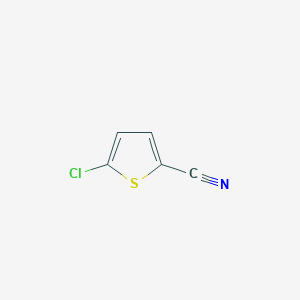

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.